5-Chloro-1H-indazol-1-amine
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Overview
Description
5-Chloro-1H-indazol-1-amine: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 5-position and an amine group at the 1-position of the indazole ring makes this compound a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production methods for 5-Chloro-1H-indazol-1-amine often utilize scalable and efficient synthetic routes. These methods may involve the use of metal-catalyzed cyclization reactions and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-indazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted indazole derivatives .
Scientific Research Applications
5-Chloro-1H-indazol-1-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-1H-indazol-1-amine involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and cyclooxygenase-2 (COX-2), leading to anti-inflammatory and anticancer effects . The compound’s ability to bind to these targets and modulate their activity is crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-1H-indazol-1-amine include other indazole derivatives such as:
- 1H-indazole-3-amine
- 5-Fluoro-1H-indazole
- 1H-indazole-6-carboxamide
Uniqueness
What sets this compound apart from other similar compounds is the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with biological targets and potentially different therapeutic applications .
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloroindazol-1-amine |
InChI |
InChI=1S/C7H6ClN3/c8-6-1-2-7-5(3-6)4-10-11(7)9/h1-4H,9H2 |
InChI Key |
LNQQYTJQEHZEAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=NN2N |
Origin of Product |
United States |
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